molecular formula C27H30O5 B12506611 4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL

4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL

Cat. No.: B12506611
M. Wt: 434.5 g/mol
InChI Key: PDGHLARNGSMEJE-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL is a complex organic compound characterized by multiple benzyloxy groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL typically involves the protection of hydroxyl groups followed by the introduction of benzyloxy groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy groups. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxane ring can be reduced to form a more saturated ring structure.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of saturated oxane derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The oxane ring structure may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Bis(benzyloxy)-4-methyl-2H-chromen-2-one: Another compound with multiple benzyloxy groups but with a chromenone core.

    Methyl 4,5-bis(benzyloxy)-3-(benzyloxymethyl)-2-oxa-bicyclo[4.1.0]heptane-7-carboxylate: A structurally similar compound with a bicyclic core.

Uniqueness

4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL is unique due to its specific oxane ring structure and the positioning of the benzyloxy groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHLARNGSMEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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